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Compound of Interest

Compound Name: BMS-986260

Cat. No.: B606296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions

regarding the experimental use of BMS-986260, a potent and selective TGF-β receptor 1

(TGFβR1) inhibitor. The following information is intended to aid in the design of preclinical

studies by providing insights into optimizing dosing schedules to reduce potential side effects

while maintaining efficacy.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-986260?

A1: BMS-986260 is a potent, selective, and orally bioavailable small molecule inhibitor of the

TGFβR1 kinase.[1][2][3] By inhibiting TGFβR1, it blocks the phosphorylation of downstream

mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[1][4]

This pathway is implicated in various cellular processes, including immune suppression in the

tumor microenvironment.[1]

Q2: What are the known side effects associated with continuous daily dosing of BMS-986260
in preclinical models?

A2: Continuous daily dosing of TGFβR1 inhibitors, including BMS-986260, has been

associated with class-based cardiovascular (CV) toxicities in preclinical species.[1][2] In studies

with BMS-986260, daily administration in rats led to hyperproliferation of chondrocytes in the
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femoral epiphysis, thickening of the cardiac atrioventricular valve, and inflammation of the

aortic vasculature.[4] These findings highlight the on-target cardiovascular risks associated with

sustained inhibition of the TGF-β pathway.

Q3: Is there an established intermittent dosing schedule that can reduce these side effects?

A3: Yes, an intermittent dosing regimen of 3 days on, 4 days off has been investigated.[1][2][5]

This schedule was shown to mitigate the cardiovascular toxicities observed in one-month

toxicology studies in dogs.[1][5] Importantly, this intermittent dosing provided similar anti-tumor

efficacy as continuous daily dosing when used in combination with an anti-PD-1 antibody in a

murine colorectal cancer model.[1]

Q4: Was the intermittent dosing schedule successful in all preclinical species?

A4: No. While the "3 days on, 4 days off" schedule mitigated cardiovascular toxicity in dogs, it

did not prevent valvulopathy in rats.[4][5] These species-specific differences in toxicity are a

critical consideration for researchers. The mechanism-based cardiovascular findings in rats

ultimately led to the termination of the clinical development of BMS-986260.[6][7]
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Observed Issue Potential Cause Recommended Action

Cardiovascular abnormalities

(e.g., valvulopathy, aortic

inflammation) in rodent

models.

On-target toxicity from

continuous inhibition of the

TGFβR1 pathway.

Implement an intermittent

dosing schedule, such as "3

days on, 4 days off," to allow

for a "drug holiday."[1][2]

Monitor cardiovascular health

closely using appropriate in-

vivo imaging and histological

techniques.

Reduced anti-tumor efficacy

with intermittent dosing.

Insufficient target engagement

due to the drug holiday.

Confirm target engagement by

measuring pSMAD2/3 levels in

whole blood or tumor tissue at

various time points during the

dosing cycle.[6] It has been

shown that the "3 days on, 4

days off" schedule maintained

efficacy comparable to daily

dosing.[1]

Inconsistent results between

different preclinical species.

Species-specific differences in

sensitivity to TGFβR1

inhibition-related toxicities.

Be aware that toxicological

profiles can differ between

species, as seen with dogs

and rats for BMS-986260.[4][5]

Carefully select the animal

model that is most relevant to

the research question and

consider including multiple

species in toxicology

assessments if feasible.

Experimental Protocols
Protocol 1: Evaluation of an Intermittent Dosing Schedule in a Murine Cancer Model

This protocol is based on the methodology used to assess the efficacy of BMS-986260 in

combination with an anti-PD-1 antibody in a murine colorectal cancer (MC38) model.[1]
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Animal Model: C57BL/6 mice bearing established MC38 tumors.

Treatment Groups:

Vehicle control

BMS-986260 administered daily (e.g., 3.75 mg/kg, oral gavage)

BMS-986260 administered intermittently (e.g., 3.75 mg/kg, oral gavage, for 3 consecutive

days followed by 4 days of no treatment)

Anti-PD-1 antibody (intraperitoneal injection, e.g., every 3-4 days)

Combination of intermittent BMS-986260 and anti-PD-1 antibody

Duration: Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumor volume

reaches a predetermined endpoint.

Efficacy Readouts:

Measure tumor volume regularly (e.g., 2-3 times per week).

Monitor animal body weight as a general indicator of toxicity.

At the end of the study, collect tumors for pharmacodynamic and immunological analysis

(e.g., pSMAD2/3 levels, intratumoral CD8+ T-cell infiltration).[1]

Toxicity Assessment:

Perform regular clinical observations.

At the study endpoint, conduct a gross necropsy and collect major organs (especially the

heart and aorta) for histopathological analysis.

Data Presentation
Table 1: In Vitro Potency of BMS-986260
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Assay Cell Line/Target IC50 / Kiapp

TGFβR1 Inhibition (human) Kiapp = 0.8 nM

TGFβR1 Inhibition (mouse) Kiapp = 1.4 nM

pSMAD2/3 Nuclear

Translocation
MINK cells IC50 = 350 nM

pSMAD2/3 Nuclear

Translocation
NHLF cells IC50 = 190 nM

TGF-β mediated Treg

induction
IC50 = 230 nM

Data compiled from multiple sources.[1][3]

Table 2: Preclinical Dosing and Outcomes for BMS-986260

Dosing Regimen Preclinical Species Efficacy Outcome
Safety/Toxicity

Outcome

Daily Dosing (3.75

mg/kg)
Mouse (MC38 model)

Robust anti-tumor

response.[6][7]

Not explicitly detailed

in efficacy studies, but

class-based CV

toxicity is a known

risk.[1]

Intermittent Dosing (3

days on, 4 days off)
Mouse (MC38 model)

Similar efficacy to

daily dosing.[1]

Not explicitly detailed

in efficacy studies.

Daily Dosing Rat & Dog N/A
Cardiovascular

toxicities observed.[1]

Intermittent Dosing (3

days on, 4 days off)
Rat N/A

Did not prevent

valvulopathy.[4][5]

Intermittent Dosing (3

days on, 4 days off)
Dog N/A

Mitigated

cardiovascular

toxicities.[1][5]
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Caption: TGF-β signaling pathway and the inhibitory action of BMS-986260.
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Caption: Workflow for evaluating intermittent dosing of BMS-986260 in vivo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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